
Ethyl 8-methyl-4-(1-pyrrolidinyl)-3-quinolinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 8-methyl-4-(1-pyrrolidinyl)-3-quinolinecarboxylate is a compound that has been studied for its chemical properties and potential applications in various fields, including medicinal chemistry. While detailed information specific to this compound is limited, research on related quinoline derivatives provides insights into their synthesis, structure, chemical reactions, and properties.
Synthesis Analysis
The synthesis of quinoline derivatives often involves the Gould-Jacobs reaction, starting from appropriately substituted aniline compounds. For example, the synthesis of 1-ethyl-1,4-dihydro-4-oxo-7-pyridinyl-3-quinolinecarboxylic acids with various substituents on the pyridine ring has been described, showcasing the diversity of quinoline synthesis methods (Carabateas et al., 1984).
Molecular Structure Analysis
X-ray crystallography provides accurate molecular parameters for quinoline derivatives, offering insights into their three-dimensional structures. For instance, the crystal structure analysis of ethyl 3-(4-chlorobenzoyl)pyrrolo[1,2-c]quinazoline-1-carboxylate revealed detailed molecular parameters, aiding in the understanding of the structural aspects of these compounds (Caira et al., 2009).
Chemical Reactions and Properties
Quinoline derivatives participate in various chemical reactions, leading to a wide range of biological activities. For example, the synthesis and evaluation of 1-substituted quinolone analogues demonstrated correlations between DNA gyrase inhibition and antibacterial potency, highlighting the significance of quinoline derivatives in medicinal chemistry (Domagala et al., 1988).
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Ethyl 8-methyl-4-(1-pyrrolidinyl)-3-quinolinecarboxylate and its derivatives have shown significant antibacterial activity. For instance, Domagala et al. (1988) synthesized a series of quinolinecarboxylic acids, demonstrating strong antibacterial potency and DNA-gyrase inhibition, which is crucial for bacterial growth and replication (Domagala et al., 1988). Similarly, Corelli et al. (1984) reported the synthesis of a new analog of nalidixic acid with broad antibacterial activity, showing greater efficacy than some existing antibacterial agents (Corelli et al., 1984).
Anti-Asthmatic Properties
This compound has potential therapeutic applications in asthma. Paris et al. (1995) synthesized pyrroloquinoline derivatives that exhibited in vitro and in vivo activities against histamine, platelet activating factor (PAF), and leukotrienes, which are important in asthma pathophysiology (Paris et al., 1995).
Application in Liquid Crystal Displays
Ethyl 8-methyl-4-(1-pyrrolidinyl)-3-quinolinecarboxylate derivatives have also been explored for use in liquid crystal displays. Bojinov and Grabchev (2003) synthesized fluorescent ethyl anthraquinolinecarboxylates, showing high potential for application in liquid crystal displays due to their excellent orientation parameter in nematic liquid crystal (Bojinov & Grabchev, 2003).
Neuroprotective Effects
Additionally, this compound has shown neuroprotective effects against calcium overload and free radicals. Marco-Contelles et al. (2006) found that certain derivatives inhibited acetylcholinesterase, mitigated calcium-triggered signals, and provided neuroprotection (Marco-Contelles et al., 2006).
Eigenschaften
IUPAC Name |
ethyl 8-methyl-4-pyrrolidin-1-ylquinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-3-21-17(20)14-11-18-15-12(2)7-6-8-13(15)16(14)19-9-4-5-10-19/h6-8,11H,3-5,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUDWESYMZXRANU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC(=C2N=C1)C)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 8-methyl-4-(1-pyrrolidinyl)-3-quinolinecarboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

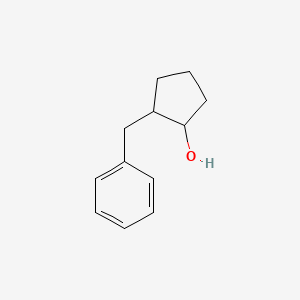
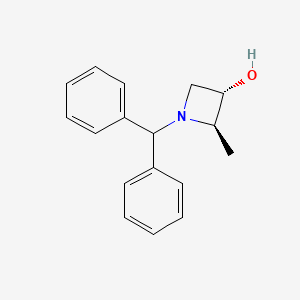
![2-[[1-(Benzenesulfonyl)piperidin-3-yl]methoxy]-6-methylpyridine](/img/structure/B2492207.png)
![N-[5-(4-Bromo-benzyl)-thiazol-2-yl]-2-o-tolyloxy-acetamide](/img/structure/B2492209.png)
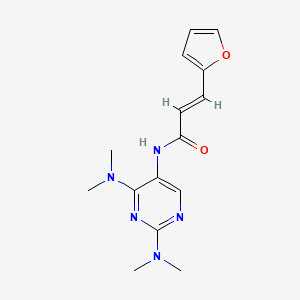


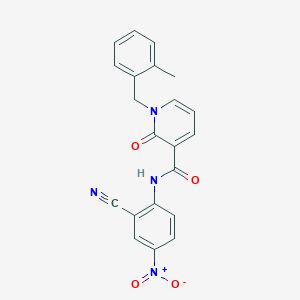

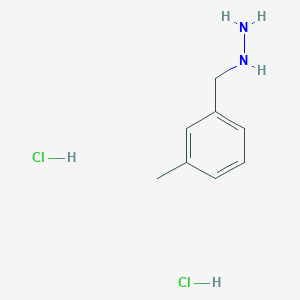


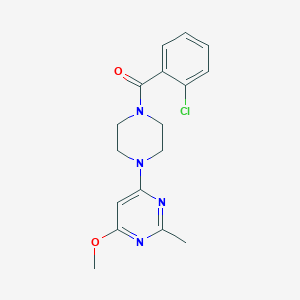
![1,7-Dimethyl-8-(phenylethyl)-3-benzyl-1,3,5-trihydro-4-imidazolino[1,2-h]purin e-2,4-dione](/img/structure/B2492226.png)